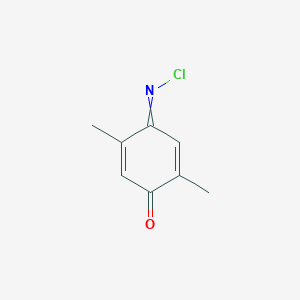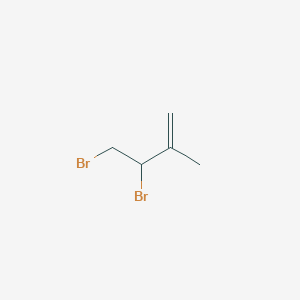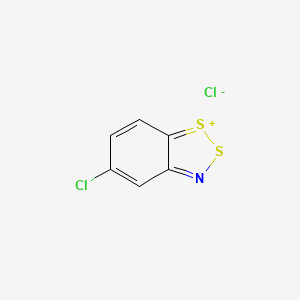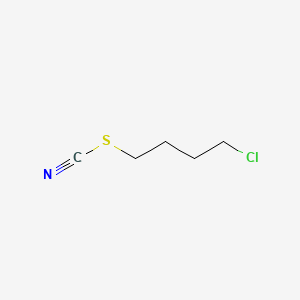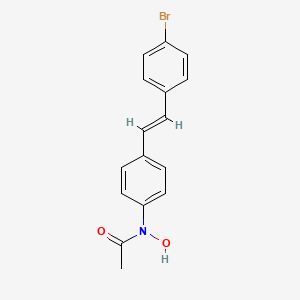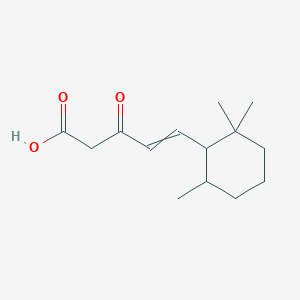
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with three methyl groups can be synthesized through a series of cyclization reactions starting from simpler organic molecules.
Attachment of the Pent-4-enoic Acid Chain: The pent-4-enoic acid chain is then attached to the cyclohexyl ring through a series of condensation reactions.
Introduction of the Keto Group: The keto group at the third position is introduced through oxidation reactions using specific oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of 3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The keto group and the cyclohexyl ring play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
類似化合物との比較
Similar Compounds
3-Oxo-7-hydroxychol-4-enoic acid: This compound has a similar structure but with a hydroxyl group at the seventh position.
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid: This compound has a similar pent-4-enoic acid chain but with different substituents.
Uniqueness
3-Oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid is unique due to its specific combination of a cyclohexyl ring with three methyl groups and a pent-4-enoic acid chain with a keto group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
62952-27-6 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
3-oxo-5-(2,2,6-trimethylcyclohexyl)pent-4-enoic acid |
InChI |
InChI=1S/C14H22O3/c1-10-5-4-8-14(2,3)12(10)7-6-11(15)9-13(16)17/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,16,17) |
InChIキー |
UMTSCRIYAWMLEO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1C=CC(=O)CC(=O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
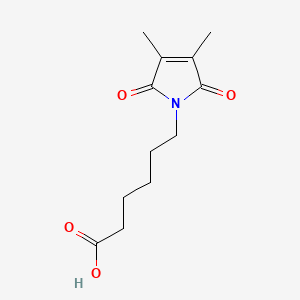


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
